1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide
Description
1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a piperazine ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C20H22N4OS |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H22N4OS/c1-15-6-8-16(9-7-15)23-10-12-24(13-11-23)19(25)14-26-20-21-17-4-2-3-5-18(17)22-20/h2-9H,10-14H2,1H3,(H,21,22) |
InChI Key |
TYBKDLTYMWPGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or its equivalents. The resulting benzimidazole is then reacted with 4-methylphenylpiperazine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and antiparasitic activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazol-2-yl hydrazones: Known for their antiparasitic and antimicrobial activities.
1H-benzimidazol-2-yl sulfanyl derivatives: Studied for their anticancer and antiviral properties.
1H-benzimidazol-2-yl triazoles: Investigated for their potential as enzyme inhibitors and therapeutic agents
Uniqueness
1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide stands out due to its unique combination of functional groups, which imparts a broad spectrum of biological activities. The presence of the piperazine ring enhances its pharmacokinetic properties, making it a promising candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
